4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, methoxyphenyl, and phenyl groups
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival, making them important in the development and progression of cancer .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it can bind to the extracellular regions of receptor tyrosine kinases (RTKs), leading to the activation of these receptors through ligand-induced dimerization or oligomerization . This interaction stabilizes the generation of active dimers, which in turn activates protein tyrosine kinases .
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For example, it can inhibit the signaling pathways of tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others . The inhibition of these pathways can lead to downstream effects such as the suppression of cell proliferation and growth, induction of cell cycle arrest, and promotion of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and growth, induction of cell cycle arrest, and promotion of apoptosis . These effects can lead to the suppression of tumor growth and the potential eradication of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then subjected to further functionalization. The initial step often involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide . This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives, which may have different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as electronic and optical materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anti-cancer and anti-inflammatory activities.
Pyrido[2,3-d]pyrimidine derivatives:
Uniqueness
4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
4-chloro-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-24-15-9-7-14(8-10-15)23-11-16(13-5-3-2-4-6-13)17-18(20)21-12-22-19(17)23/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFVJIVUPXYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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